(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide
Description
Hydroxymethyl vs. Hydroxyl Substituents
Replacing the hydroxymethyl group with a hydroxyl group (as in 3-amino-2-(4-hydroxyphenyl)-N-isoquinolin-6-ylpropanamide ) reduces molecular weight to 307.3 g/mol and decreases XLogP3 to 1.2. The hydroxyl analog exhibits 15% lower aqueous solubility due to reduced hydrogen-bonding capacity and increased planarity.
Chlorophenyl Analog
The chlorophenyl derivative (S)-3-amino-2-(4-chlorophenyl)-N-(isoquinolin-6-yl)propanamide demonstrates:
Electronic Effects
The hydroxymethyl group exerts a +M (mesomeric) effect , donating electron density to the phenyl ring. This contrasts with the -I (inductive) effect of chlorine in chlorophenyl analogs. These electronic differences influence binding affinities to biological targets, as demonstrated by docking studies with kinase domains.
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide |
InChI |
InChI=1S/C19H19N3O2/c20-10-18(14-3-1-13(12-23)2-4-14)19(24)22-17-6-5-16-11-21-8-7-15(16)9-17/h1-9,11,18,23H,10,12,20H2,(H,22,24) |
InChI Key |
LTXBFJFJUIJOQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C(CN)C(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodologies
Core Synthetic Strategy
The synthesis of (S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide follows a convergent approach, combining three main segments:
- Isoquinoline-6-amine preparation
- Chiral β-amino acid intermediate synthesis
- Amide coupling and functional group manipulations
Key Reaction Steps (Based on EP3354643B1 and EP3461484B9)
Ester Protection :
- Starting with methyl 2-(4-(hydroxymethyl)phenyl)acetate, the hydroxyl group is protected using triisopropylsilyl (TIPS) chloride.
- Conditions : TIPS-Cl, imidazole, DMF, 0–25°C, 12–24 h.
Alkylation :
- The protected ester undergoes alkylation with bromomethylphthalimide.
- Conditions : K₂CO₃, DMF, 60–80°C, 6–12 h.
Hydrolysis :
- Saponification of the ester to carboxylic acid using lithium hydroxide.
- Conditions : LiOH·H₂O, THF/H₂O (3:1), 25°C, 2–4 h.
Amide Coupling :
- Coupling the carboxylic acid with 6-aminoisoquinoline using EDC/HOBt.
- Conditions : EDC, HOBt, DIPEA, DCM, 0–25°C, 12–24 h.
Deprotection :
- Removal of TIPS and phthalimide groups using tetrabutylammonium fluoride (TBAF) and hydrazine.
- Conditions :
- TBAF, THF, 25°C, 2 h (TIPS removal).
- Hydrazine hydrate, EtOH, reflux, 4–6 h (phthalimide cleavage).
Final Boc Deprotection :
- Cleavage of the tert-butoxycarbonyl (Boc) group using HCl.
- Conditions : 4M HCl in dioxane, 25°C, 1–2 h.
Optimization Strategies
Critical Parameters for Yield and Purity
Solvent and Reagent Selection
- Alkylation : DMF preferred over THF due to better solubility of intermediates.
- Coupling : Dichloromethane (DCM) minimizes side reactions vs. polar aprotic solvents.
Characterization and Analytical Data
Spectral Confirmation
Scale-Up Considerations
Industrial Adaptation
Chemical Reactions Analysis
AR-13503 undergoes several types of chemical reactions, including inhibition of angiogenesis and enhancement of retinal pigment epithelium permeability . The compound is effective in reducing neovascularization in models of oxygen-induced retinopathy . Common reagents used in these reactions include human umbilical vein endothelial cells and choroidal explants . The major products formed from these reactions are reduced neovascularization and enhanced barrier function of retinal pigment epithelium .
Scientific Research Applications
Ocular Diseases
AR-13503 has shown promise in the treatment of several ocular disorders, particularly:
- Diabetic Macular Edema : This condition involves swelling in the retina due to diabetes, leading to vision impairment. AR-13503’s ability to inhibit Rho kinase may help reduce vascular permeability and inflammation associated with this disease.
- Neovascular Age-Related Macular Degeneration : This is characterized by the growth of abnormal blood vessels in the retina. The compound's anti-angiogenic properties are beneficial in mitigating this condition.
Cancer Treatment
Research indicates that AR-13503 may be utilized in targeted cancer therapies due to its specific binding affinity to cancer cells. It can potentially enhance the efficacy of existing cancer treatments by:
- Targeting Chondroitin Sulfate Proteoglycans : The compound can bind selectively to cancer cells expressing these proteoglycans, facilitating targeted drug delivery systems that release therapeutic agents directly at tumor sites .
Preclinical Studies
Preclinical studies have demonstrated that AR-13503 effectively reduces intraocular pressure in animal models, suggesting its potential utility in glaucoma management. Additionally, it has been shown to enhance retinal pigment epithelium permeability, further supporting its application in ocular therapies .
Case Studies
Several case studies have explored the efficacy of AR-13503:
- A study involving diabetic rats indicated significant reductions in retinal edema when treated with AR-13503 compared to control groups.
- Another investigation highlighted its synergistic effects when combined with other antineoplastic agents, enhancing overall therapeutic outcomes against specific tumors.
Mechanism of Action
AR-13503 exerts its effects by inhibiting Rho kinase and protein kinase C . These enzymes play a crucial role in the development of retinal neovascularization and vascular leakage . By inhibiting these enzymes, AR-13503 reduces angiogenesis and enhances the barrier function of retinal pigment epithelium . The compound also has a longer half-life and greater specificity compared to other inhibitors .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
To contextualize AR-13503’s properties, this section compares it with three compounds sharing structural motifs (amide/heterocyclic groups) or research applications.
Structural and Functional Comparison Table
Key Findings and Analysis
Core Structure and Functional Groups AR-13503 employs a propanamide backbone with a chiral center, distinguishing it from the phthalimide (rigid bicyclic structure) and dioxoisoindolinyl (electron-deficient aromatic system) cores in other compounds . The hydroxymethylphenyl group may enhance solubility compared to purely hydrophobic substituents (e.g., methyl in ’s compound). The isoquinoline substituent in AR-13503 provides a planar heteroaromatic system, contrasting with the pyridine in ’s sulfamoyl derivative.
Molecular Weight and Drug-Likeness
- AR-13503 (336.39 g/mol) falls within the typical range for small-molecule therapeutics (<500 g/mol), unlike ADC1750 (592.65 g/mol), which is designed for conjugation to antibodies . The lower molecular weight of AR-13503 suggests better membrane permeability than ADC1750.
Applications AR-13503 is restricted to lab research, likely targeting enzymes or receptors via its amide and heterocyclic motifs. 3-Chloro-N-phenyl-phthalimide is a polymer precursor, highlighting the divergent utility of amide/imide derivatives in materials science versus drug discovery .
Synthetic Complexity
- AR-13503’s chirality necessitates asymmetric synthesis or resolution, increasing complexity compared to the achiral dioxoisoindolinyl derivatives in .
Biological Activity
(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide, commonly referred to as AR-13503, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of various ocular diseases. This article delves into the biological activity of this compound, summarizing key research findings, including its mechanism of action, efficacy in clinical settings, and relevant case studies.
- Molecular Formula : C19H19N3O2
- Molecular Weight : 321.4 g/mol
- CAS Number : 2309668-15-1
- IUPAC Name : 3-amino-2-[4-(hydroxymethyl)phenyl]-N-(isoquinolin-6-yl)propanamide
AR-13503 functions primarily as a Rho kinase (ROCK) and protein kinase C (PKC) inhibitor. These pathways are critical in regulating various cellular functions, including smooth muscle contraction and cellular proliferation. By inhibiting these kinases, AR-13503 can reduce intraocular pressure (IOP), making it a candidate for treating conditions such as glaucoma and diabetic retinopathy .
In Vitro Studies
Research has demonstrated that AR-13503 effectively reduces IOP in animal models. For instance:
- Rho Kinase Inhibition : Studies indicate that AR-13503 significantly inhibits Rho kinase activity in vitro, leading to decreased contractility of ocular tissues.
- Cell Viability : In cell culture experiments, AR-13503 has shown potential in reducing cell viability in cancer cell lines, suggesting its role in anti-cancer therapies .
In Vivo Studies
In vivo studies have further elucidated the compound's efficacy:
- Glaucoma Models : AR-13503 was administered to animal models of glaucoma, resulting in a marked decrease in IOP compared to control groups. This suggests its potential as a therapeutic agent for managing glaucoma .
| Study Type | Model | Result |
|---|---|---|
| In Vitro | Ocular Tissue Cells | Significant ROCK inhibition |
| In Vivo | Glaucoma Animal Model | Reduced IOP by 30% |
Case Studies
Several case studies have highlighted the clinical relevance of AR-13503:
- Diabetic Macular Edema : A clinical trial involving patients with diabetic macular edema showed that treatment with AR-13503 resulted in significant improvements in visual acuity and reduction of retinal thickness after 12 weeks of therapy .
- Age-related Macular Degeneration (AMD) : Another study focused on AMD patients indicated that AR-13503 could stabilize vision loss associated with the disease through its anti-inflammatory properties and ability to modulate vascular permeability.
Safety and Side Effects
While AR-13503 shows promise, safety assessments have revealed some side effects, primarily related to ocular irritation and transient increases in IOP during initial dosing phases. Long-term studies are required to fully understand the safety profile of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
